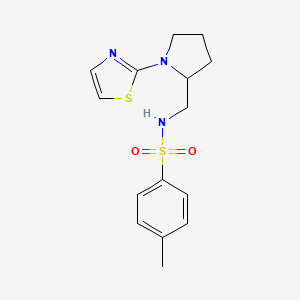

4-methyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide

Description

4-methyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a pyrrolidine scaffold substituted with a thiazole ring. This compound is of interest in medicinal chemistry due to sulfonamides' historical relevance as enzyme inhibitors (e.g., carbonic anhydrase, dihydropteroate synthase) and the thiazole ring's prevalence in bioactive molecules .

Properties

IUPAC Name |

4-methyl-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2S2/c1-12-4-6-14(7-5-12)22(19,20)17-11-13-3-2-9-18(13)15-16-8-10-21-15/h4-8,10,13,17H,2-3,9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTKVGBAHUWIOMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC2CCCN2C3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the cyclization of appropriate amines with dihaloalkanes.

Coupling Reactions: The thiazole and pyrrolidine rings are then coupled with a benzenesulfonamide derivative through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Antimicrobial Properties

Thiazole derivatives, including this compound, have shown significant antimicrobial activities. Studies indicate that compounds with thiazole moieties exhibit antibacterial and antifungal properties:

- Antibacterial Activity : Research has demonstrated that thiazole-containing compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, minimum inhibitory concentrations (MICs) against Enterococcus faecalis and other pathogens range from 100–400 μg/mL .

- Antifungal Activity : The antifungal efficacy of thiazole derivatives is often more pronounced than their antibacterial effects. Some studies have reported MIC values comparable to established antifungal agents like ketoconazole against Candida albicans, indicating potential therapeutic applications .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including human liver hepatocellular carcinoma (HepG2). The selectivity index values from these studies suggest that this compound exhibits better activity than traditional chemotherapeutic agents like methotrexate.

Mechanism of Action

The mechanism of action of 4-methyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The thiazole and pyrrolidine rings may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The benzenesulfonamide group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Containing Sulfonamide Derivatives

The following compounds share structural motifs with the target molecule, enabling direct comparisons:

Key Observations :

- Structural Complexity: Compound 15c incorporates a phenylhydrazono group and an additional dihydrothiazole ring, increasing molecular weight (527 Da vs. ~370 Da for the target compound) and nitrogen content. This may enhance binding specificity but reduce solubility .

- Synthetic Yields: 15c was synthesized in 46% yield, suggesting moderate efficiency under reflux conditions with TEA catalysis .

Non-Thiazole Sulfonamide Analogs

Key Observations :

- Bioactivity : Thiazole-containing sulfonamides (e.g., 15c ) are more likely to exhibit antimicrobial activity compared to indole-based analogs (e.g., 3u ), as thiazoles mimic thiamine and disrupt bacterial pathways .

- Solubility : The pyrrolidinylmethyl group in the target compound may improve water solubility relative to 3u , which has a hydrophobic indole moiety.

Physicochemical and Pharmacokinetic Properties

- LogP : The target compound’s LogP is estimated to be lower than 15c (due to fewer aromatic groups), favoring better aqueous solubility.

- Metabolic Stability : The absence of ester groups (cf. 15d ) may reduce susceptibility to esterase-mediated hydrolysis.

Biological Activity

4-methyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide, identified by its CAS number 1795477-56-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 337.5 g/mol. The compound features a thiazole ring, a pyrrolidine moiety, and a benzenesulfonamide group, which are critical for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Compounds with thiazole and sulfonamide structures have been shown to exhibit significant antimicrobial properties. For instance, derivatives of thiazole are known to inhibit bacterial growth by targeting DNA gyrase, an essential enzyme for bacterial replication .

- Antitumor Activity : Thiazole-bearing compounds have been investigated for their anticancer properties. Studies have indicated that modifications in the thiazole structure can enhance cytotoxicity against various cancer cell lines. The presence of electron-donating groups in the phenyl ring has been linked to increased activity against tumor cells .

- Anticonvulsant Properties : Some thiazole derivatives have demonstrated anticonvulsant effects, providing a basis for further exploration of similar compounds like this compound in neurological disorders .

Antimicrobial Evaluation

A study evaluating the antimicrobial efficacy of thiazole derivatives found that compounds similar to this compound exhibited potent activity against Staphylococcus aureus, suggesting its potential as an antibacterial agent .

Antitumor Activity

Research on thiazole-integrated compounds revealed that specific structural modifications significantly enhance their cytotoxic effects against various cancer cell lines. For example, compounds with a methyl group at the para position on the phenyl ring showed improved IC50 values compared to standard chemotherapy agents like doxorubicin .

| Compound | IC50 (µg/mL) | Cancer Cell Line |

|---|---|---|

| Compound A | 1.61 ± 1.92 | Jurkat |

| Compound B | 1.98 ± 1.22 | A-431 |

| 4-methyl-N... | TBD | TBD |

Anticonvulsant Activity

The anticonvulsant properties were highlighted in studies where thiazole derivatives exhibited protective effects in animal models against induced seizures. The structure–activity relationship (SAR) analysis indicated that specific substitutions on the thiazole ring were crucial for enhancing efficacy .

Case Studies

Several case studies have illustrated the therapeutic potential of related compounds:

- Case Study on Antimicrobial Activity : A derivative similar to 4-methyl-N... was tested against various bacterial strains, demonstrating significant inhibition comparable to standard antibiotics .

- Case Study on Antitumor Efficacy : In vitro studies showed that certain analogs effectively reduced cell viability in human cancer cell lines, supporting their development as potential anticancer agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-methyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide?

- Methodology : The compound is synthesized via nucleophilic substitution, where 4-methyl-benzenesulfonyl chloride reacts with a pyrrolidine-thiazole amine precursor. Excess sulfonyl chloride ensures complete conversion, followed by purification via recrystallization or column chromatography .

- Key Considerations : Reaction temperature (typically 0–25°C), solvent choice (e.g., dichloromethane or THF), and stoichiometric ratios influence yield and purity.

Q. How is structural characterization performed for this compound?

- Techniques :

- NMR Spectroscopy : H and C NMR confirm substituent positions and molecular integrity (e.g., methyl groups at δ 2.4 ppm for benzenesulfonamide) .

- X-ray Crystallography : Resolves conformational details, such as dihedral angles between the thiazole and pyrrolidine rings, critical for understanding steric interactions .

- HPLC : Validates purity (>95%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How does conformational flexibility of the pyrrolidine-thiazole moiety impact biological activity?

- Analysis : X-ray data reveal non-planar geometry due to steric hindrance between the thiazole and pyrrolidine rings. This restricts rotational freedom, potentially enhancing target binding specificity .

- Experimental Design : Compare bioactivity of rigid analogs (e.g., fused-ring systems) vs. flexible derivatives using enzyme inhibition assays (e.g., IC determination) .

Q. What strategies improve pharmacokinetic properties (e.g., metabolic stability) of this sulfonamide?

- Methodology :

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to the benzene ring to enhance metabolic stability, as seen in similar sulfonamides .

- Prodrug Design : Mask polar sulfonamide groups with ester linkages to improve oral bioavailability .

- Validation : Perform in vitro microsomal stability assays and in vivo PK studies in rodent models.

Q. How can discrepancies in reported biological activity data be resolved?

- Root Causes : Variability in assay conditions (e.g., cell lines, incubation times) or compound purity.

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.